REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][CH:4]([CH3:5])[O:6][CH2:7][CH:8]=[CH2:9].[CH3:10][OH:11].[CH3:12][S:13][CH3:14].[K+:15].[K+:16].[O-:17][C:18]([O-:19])=[O:20].[OH2:21]>>[CH2:1]([CH3:2])[O:3][CH:4]([CH3:5])[O:6][CH2:7][CH:8]=[O:17]
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Name
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C=CCOC(C)OCC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCOC(C)OCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOC(C)OCC=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |